Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-
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Overview
Description
Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy- is an organic compound with a complex structure It features a benzene ring substituted with a methoxy group and a cyclohexylmethyl group that contains additional methyl and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,4-dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- Benzene, 2,6-dimethyl-1-(phenylmethyl)-
Uniqueness
Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
160058-93-5 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-[(2,2-dimethyl-6-methylidenecyclohexyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H24O/c1-13-6-5-11-17(2,3)16(13)12-14-7-9-15(18-4)10-8-14/h7-10,16H,1,5-6,11-12H2,2-4H3 |
InChI Key |
SMLDGNGCIZGUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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